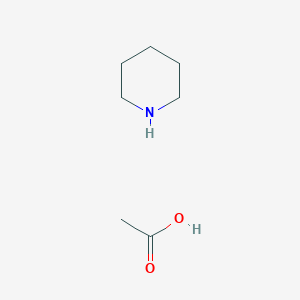

Piperidinium acetate

説明

Contextualization of Piperidinium (B107235) Acetate (B1210297) within Amine-Derived Organic Salts

Piperidinium acetate is an organic salt that belongs to the class of piperidinium compounds, which are characterized by a piperidine (B6355638) ring—a six-membered heterocycle containing five carbon atoms and one nitrogen atom. ontosight.ai These salts are formed from the reaction of piperidine, a secondary amine, with an acid. In the case of this compound, the base is piperidine and the acid is acetic acid. chembk.com The resulting salt, with the chemical formula C₇H₁₅NO₂, consists of a piperidinium cation and an acetate anion. smolecule.com As an amine-derived organic salt, it is recognized for its utility as a basic catalyst in various organic synthesis reactions. chembk.cominnospk.com Piperidinium salts, in general, are considered important building blocks in the design of functional ionic liquids due to their good solubility and high ionic conductivity. chemscene.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4540-33-4 |

| Molecular Formula | C₇H₁₅NO₂ or C₅H₁₁N·C₂H₄O₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | White to off-white/pale yellow solid |

| Melting Point | 105-106 °C |

| Boiling Point | ~96-106.4 °C |

| Solubility | Soluble in water and various organic solvents |

Data sourced from results smolecule.cominnospk.combiosynth.com.

Historical Development and Evolution of this compound Applications in Synthetic Chemistry

The use of this compound in synthetic chemistry has been documented for several decades. Early research, such as a 1961 study published in The Journal of Organic Chemistry, investigated the condensation reactions of this compound with aromatic aldehydes. acs.org This foundational work paved the way for its broader application as a catalyst.

Over the years, its role has evolved, and it has become a widely used catalyst for various name reactions in organic synthesis. A primary application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. smolecule.cominnospk.comresearchgate.net Research has demonstrated its effectiveness in catalyzing the condensation between aldehydes and compounds with active methylene (B1212753) groups, such as malononitrile (B47326) or malonic acid. nih.govresearchgate.net Its utility has been extended to more complex transformations, including cascade reactions. For instance, a method was developed using this compound to catalyze a Knoevenagel and O-Michael cascade reaction for the synthesis of 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones. sioc-journal.cnresearchgate.net

Further research has explored its regioselective catalytic abilities. In the Marschalk reaction, this compound is used to catalyze the condensation of leuco-5-hydroxyquinizarin with aldehydes to yield 3-alkyl derivatives, demonstrating its ability to control the position of alkylation. rsc.org It is also employed as a catalyst in the synthesis of pharmaceuticals, such as in a key Knoevenagel condensation step for producing the antidiabetic drug rosiglitazone. beilstein-journals.org The compound's dual acidic and basic properties are considered key to its catalytic activity, allowing it to facilitate steps like enolization and dehydration in complex reaction sequences. stackexchange.com

Table 2: Selected Research Findings on this compound Catalysis

| Reaction Type | Reactants | Products | Research Focus |

|---|---|---|---|

| Knoevenagel/O-Michael Cascade | o-hydroxyphenyl-β-diketones and various aldehydes | 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones | Development of a convenient, mild, and efficient synthesis method. sioc-journal.cnresearchgate.net |

| Knoevenagel Condensation | Aromatic aldehydes and malononitrile | Olefin products | Investigation of reaction mechanisms (Hann-Lapworth vs. Knoevenagel) and the effect of host-guest complexes on catalysis. nih.gov |

| Knoevenagel Condensation | 5-substituted-2-furaldehydes and malonic acid | 3-(2-furyl)acrylic acid derivatives | Synthesis of renewable chemical building blocks from carbohydrate-derived materials. researchgate.net |

| Marschalk Reaction | leuco-5-hydroxyquinizarin and aldehydes | 3-alkyl-5-hydroxyquinizarins | Regioselective synthesis of alkylated hydroxyquinizarins. rsc.org |

| Knoevenagel Condensation | Aldehyde intermediate and thiazolidinedione | Rosiglitazone (Z-isomer) | Synthesis of the active pharmaceutical ingredient rosiglitazone. beilstein-journals.org |

特性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC名 |

acetic acid;piperidine |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |

InChIキー |

RAIYODFGMLZUDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.C1CCNCC1 |

製品の起源 |

United States |

Synthetic Methodologies for Piperidinium Acetate and Its Derivatives

Preparative Routes for Piperidinium (B107235) Acetate (B1210297)

Piperidinium acetate, an organic salt, is primarily synthesized through a straightforward acid-base reaction. The methodologies have been refined over time to improve both the efficiency of the reaction and the quality of the final product.

Conventional Acid-Base Neutralization Syntheses

The most fundamental and widely employed method for preparing this compound is the direct neutralization reaction between piperidine (B6355638), a cyclic secondary amine, and acetic acid. Current time information in Bangalore, IN.acs.org This reaction is a classic example of salt formation where the basic nitrogen atom of piperidine accepts a proton from the acidic carboxylic acid group of acetic acid.

The general reaction is as follows: C₅H₁₀NH + CH₃COOH → [C₅H₁₀NH₂]⁺[CH₃COO]⁻

This process involves mixing equimolar amounts of the two reactants. organic-chemistry.org The reaction is typically conducted in a suitable solvent to facilitate the interaction between the reactants and to help control the reaction temperature. Current time information in Bangalore, IN.acs.org Upon reaction, the resulting salt is isolated from the solution.

Optimization of Reaction Conditions and Solvents for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the chosen reaction conditions and the subsequent purification methods. Researchers have explored various solvents and conditions to optimize the synthesis.

Solvent Selection: The choice of solvent is critical. Alcohols are commonly used as the reaction medium. Current time information in Bangalore, IN.acs.org Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have also been employed, particularly when the this compound is generated in situ for use as a catalyst in subsequent reaction steps. organic-chemistry.org The solubility of the resulting salt in the chosen solvent system dictates the method of isolation.

Purification Techniques: Purification is crucial for obtaining high-purity this compound. The most common methods are crystallization and solvent evaporation. acs.org

Crystallization: The product can be precipitated by cooling the reaction mixture or by adding a co-solvent in which the salt is less soluble. acs.org For instance, reprecipitation from an ethanol-ethyl ether mixture has been shown to produce the salt in a fine powder form. google.com

Solvent Evaporation: In cases where the salt is highly soluble, the solvent can be removed under reduced pressure to yield the solid product. acs.org

Washing: The isolated solid is often washed with a cold solvent, such as ethyl acetate, to remove any unreacted starting materials or soluble impurities. acs.org

The table below summarizes various conditions reported for syntheses involving this compound, highlighting its role and the solvents used.

| Reaction Type | Catalyst/Reagent | Solvent(s) | Temperature | Reported Yield | Reference |

| Knoevenagel Condensation | This compound | DMSO or DMF | 100 °C | 85-90% | organic-chemistry.org |

| Cinnamil Synthesis | This compound | Ethanol (B145695) | Reflux | Low (5-34%) | bham.ac.uk |

| 5-Arylidene-2,4-thiazolidinedione Synthesis | This compound | DMF (Microwave) | - | - | organic-chemistry.org |

| Arginyl-piperidine Acetate Synthesis | Acetic Acid/Pd-black | Ethanol/Acetic Acid | Room Temp. | 76% | google.com |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Compounds

While this compound itself is an achiral molecule, the synthesis of chiral this compound derivatives is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. These chiral salts are typically prepared by first obtaining an enantiomerically pure or enriched substituted piperidine, which is then reacted with acetic acid. The primary challenge lies in the stereocontrolled synthesis of the piperidine ring itself.

Chiral Resolution Techniques for this compound Intermediates

Chiral resolution is a common strategy to separate enantiomers from a racemic mixture of a chiral substituted piperidine. This provides the enantiomerically pure intermediate required for the synthesis of the corresponding chiral this compound salt.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative with a chiral resolving agent, such as (R)- or (S)-mandelic acid or derivatives of tartaric acid like di-benzoyl-L-tartaric acid. google.comresearchgate.net This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. The desired enantiomer of the piperidine can then be liberated from the isolated salt.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers of chiral piperidines. nih.gov Columns based on cellulose (B213188) or other chiral selectors can effectively resolve racemic mixtures.

Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemic piperidine reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Chiral hydroxamic acids, for example, have been used as effective reagents for the kinetic resolution of various N-heterocycles, including piperidines. google.comnih.govethz.ch This method can provide access to both the acylated product and the unreacted amine in high enantiomeric purity. nih.govacs.org

Asymmetric Synthetic Strategies for this compound Derivatives

Asymmetric synthesis aims to create a specific enantiomer of a chiral piperidine derivative directly from achiral or prochiral precursors. This avoids the need for resolution and is often more atom-economical. Once the chiral piperidine is synthesized, it can be converted to its acetate salt.

Asymmetric Hydrogenation: The asymmetric reduction of substituted pyridines or their activated pyridinium (B92312) salts is a highly effective method. acs.org This transformation is typically achieved using transition-metal catalysts, such as those based on iridium or rhodium, in combination with chiral phosphine (B1218219) ligands. dicp.ac.cnnih.gov This approach can provide access to a wide variety of chiral piperidines with excellent enantioselectivity.

Chiral Auxiliary-Based Approaches: A chiral auxiliary can be attached to the substrate to direct a particular stereochemical outcome during the formation of the piperidine ring. The auxiliary is then removed in a later step. This strategy has been used in conjugate additions and cyclization reactions to afford enantiopure piperidines. thieme-connect.comrsc.org

Diastereoselective Cyclizations: Intramolecular reactions, such as the Prins cyclization or aza-Michael reactions, can be rendered diastereoselective to form substituted piperidines. organic-chemistry.orgbham.ac.ukorganic-chemistry.org By carefully choosing the substrate and reaction conditions, specific diastereomers can be synthesized with high levels of control.

The table below details several asymmetric strategies for synthesizing chiral piperidine precursors.

| Asymmetric Strategy | Catalyst/Reagent System | Substrate Type | Outcome | Reference |

| Asymmetric Transfer Hydrogenation | [RhCp*Cl₂]₂ / Chiral Primary Amine | Pyridinium Salts | Chiral Piperidines (High ee/de) | dicp.ac.cn |

| Asymmetric Hydrogenation | Ir / MeO-BoQPhos Ligand | 2-Alkyl-N-benzylpyridinium Salts | Enantioenriched 2-Alkyl Piperidines | nih.gov |

| Conjugate Addition / Cyclization | Chiral Lithium Amide | α,β-Unsaturated Esters | Asymmetric Synthesis of Coniine | thieme-connect.com |

| Chiral Phosphoric Acid-Catalyzed Cyclization | Chiral Phosphoric Acid | Unsaturated Acetals | Functionalized Chiral Piperidines | umich.edu |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | 2-Arylpiperidines | Enantioenriched Piperidines | acs.org |

Integration of this compound into Multi-Step Organic Synthesis

Beyond its straightforward preparation, this compound is a valuable reagent in multi-step organic synthesis, primarily serving as a mild, basic catalyst. rsc.org Its bifunctional nature, possessing both a Brønsted acidic proton and a basic carboxylate anion, facilitates various transformations. nih.gov

This compound is a classic catalyst for the Knoevenagel condensation , a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. organic-chemistry.org It has been successfully used to synthesize α,β-unsaturated acids and their derivatives with high yields and stereoselectivity. organic-chemistry.orgthieme-connect.com For example, it catalyzes the reaction between aldehydes and malonic acid to form (E)-alk-3-enoic acids. organic-chemistry.org

It is also employed in the synthesis of more complex heterocyclic systems. For instance, it catalyzes the condensation of aromatic aldehydes with 2,4-thiazolidinedione (B21345) to produce 5-arylidene-2,4-thiazolidinediones, which are compounds of medicinal interest. organic-chemistry.orgthieme-connect.com Furthermore, it has been used in the synthesis of cinnamils and in the condensation of methyl-substituted heterocyclic bases with aromatic aldehydes to create styryl derivatives. bham.ac.ukdicp.ac.cnrsc.org In certain complex cyclizations, such as the Robinson annulation, this compound can act as the catalyst to facilitate ring formation. nih.gov

In addition to its catalytic role, this compound can also serve as a chemical intermediate in a larger synthetic sequence. It is used in the preparation of other functionalized piperidine derivatives, such as 4-acetylamino-2,2,6,6-tetramethylthis compound, and has been identified as an intermediate in the industrial synthesis of the pharmaceutical agent Entacapone. umich.edursc.org

Piperidinium Acetate As a Catalyst in Organic Transformations

Brønsted Acidity and Proton Transfer Catalysis by Piperidinium (B107235) Acetate (B1210297)

Piperidinium acetate serves as a mild and efficient Brønsted-Lowry acid catalyst in several organic reactions. smolecule.com The catalytic activity is primarily derived from the piperidinium ion, which can donate a proton to a substrate, thereby activating it for subsequent chemical transformation. This process is fundamental to its role in reactions requiring proton transfer steps.

The core of this compound's Brønsted acidity lies in the equilibrium between piperidine (B6355638), acetic acid, and the resulting piperidinium and acetate ions. The piperidinium cation, [C₅H₁₀NH₂]⁺, is a protonated amine that can act as a proton donor. In catalytic applications, its primary role is the protonation of substrates, particularly those containing carbonyl groups or other Lewis basic sites. smolecule.com

For instance, in reactions involving aldehydes or ketones, the piperidinium ion can protonate the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation step is crucial in facilitating reactions that would otherwise be slow or require harsher conditions. The general mechanism involves the transfer of a proton from the piperidinium ion to the substrate, forming a protonated, activated intermediate. This intermediate is then more readily attacked by a nucleophile. After the key bond-forming step, the catalyst is regenerated, often through deprotonation by the acetate counter-ion, completing the catalytic cycle. The consideration of protonated piperidine as a catalytic species is a key aspect in understanding these transformations. researchgate.net

The dynamics of proton transfer are kinetically significant in reactions catalyzed by this compound. dcu.ie The presence of both a proton source (piperidinium ion) and a proton sink (acetate ion) within the same catalytic system allows for efficient proton shuttling. This can influence the rate-determining step of a reaction. In multistep reactions, the facility of these proton transfers can determine which of several possible pathways is favored.

Catalysis of Knoevenagel Condensation Reactions

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is arguably the most prominent application of this compound in catalysis. mychemblog.comsci-hub.se This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product. mychemblog.com this compound is frequently the catalyst of choice due to its mildness and high efficiency. dcu.iemychemblog.com

This compound has demonstrated broad applicability in catalyzing Knoevenagel condensations with a wide range of substrates. It effectively promotes reactions between various aromatic and aliphatic aldehydes and diverse active methylene compounds. These active methylene partners include malonic acid, malononitrile (B47326), cyanoacetic acid, β-keto esters like methyl acetoacetate (B1235776), and cyclic diones. mychemblog.comsci-hub.sepsu.edursc.org

The efficiency of the catalysis is often high, providing good to excellent yields of the desired α,β-unsaturated products. For example, the condensation of straight-chain aliphatic aldehydes with malonic acid in the presence of this compound produces (E)-alk-3-enoic acids in high yields (85–90%) and with excellent stereoselectivity (98–99%). psu.edu The catalyst has also been successfully employed in the total synthesis of complex natural products, highlighting its reliability. sci-hub.se In the synthesis of (+)-lithospermic acid, a key step involved the Knoevenagel condensation of 3,4-dibromobenzaldehyde (B1583856) with a β-keto ester, catalyzed by 5 mol% of this compound, proceeding under reflux conditions. sci-hub.se Similarly, it has been used in multi-component reactions to synthesize various heterocyclic compounds. researchgate.netrsc.org

Below is a table summarizing the efficiency of this compound in various Knoevenagel condensation reactions.

Table 1: Substrate Scope and Efficiency of this compound in Knoevenagel Condensations

| Aldehyde/Ketone | Active Methylene Compound | Product Yield | Reference |

|---|---|---|---|

| n-Hexanal | Malonic Acid | 85% | psu.edu |

| n-Octanal | Malonic Acid | 90% | psu.edu |

| n-Octanal | Monomethyl malonate | 82% | psu.edu |

| 3,4-Dibromobenzaldehyde | β-Keto ester 73 | Not specified, key step in total synthesis | sci-hub.se |

| Benzaldehyde | Malononitrile & N-benzyl-2-cyanoacetamide | Good yields | rsc.org |

| Aldehyde 34 | Cyclohexane-1,3-dione | 71% | sci-hub.se |

| Dodecanaldehyde | Methyl acetoacetate | 70% | rsc.org |

Detailed Mechanistic Investigations (e.g., Hann-Lapworth vs. Iminium Intermediate)

Two primary mechanisms are generally considered for the Knoevenagel condensation, and the operative pathway is heavily influenced by the nature of the amine catalyst. dcu.ie

Hann-Lapworth (or Aldol-type) Mechanism : This pathway is typical for tertiary amine catalysts. It involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion/enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy intermediate (an aldol-type adduct). Subsequent dehydration yields the final α,β-unsaturated product. dcu.iemychemblog.com

Iminium Intermediate Mechanism : When primary or secondary amines, such as the piperidine component of this compound, are used as catalysts, a different pathway becomes accessible. dcu.iemychemblog.com In this mechanism, the piperidine first condenses with the carbonyl compound to form a highly electrophilic iminium ion (or iminium salt). mychemblog.comresearchgate.net This iminium ion is then attacked by the enolate of the active methylene compound. The resulting adduct then eliminates the piperidine catalyst to generate the final product. mychemblog.com Theoretical calculations and experimental observations suggest that for piperidine-catalyzed condensations, the formation of the iminium ion is a key step, which is then attacked by the enolate. researchgate.net

With piperidine as the catalyst, especially with aldehydes, the iminium pathway is often favored. dcu.ie The formation of the iminium intermediate serves to further activate the carbonyl compound towards nucleophilic attack by the relatively weak carbanion generated from the active methylene compound. The choice between the two competing mechanisms can also depend on the steric bulk of the reactants. dcu.ie

The outcome, rate, and selectivity of Knoevenagel condensations catalyzed by this compound are significantly influenced by various reaction parameters.

Temperature : The reaction temperature can have a profound effect on yield and selectivity. In a study involving the condensation of a long-chain aldehyde, a temperature of 0 °C was found to be optimal, with both lower (-20 °C) and higher (20 °C) temperatures resulting in diminished yields. rsc.org In contrast, other procedures report high yields and excellent selectivity at elevated temperatures, such as 100 °C for the synthesis of (E)-alk-3-enoic acids. psu.edu This indicates that the optimal temperature is highly dependent on the specific substrates and solvent system used.

Solvent : The choice of solvent is critical. Knoevenagel condensations are generally facilitated by polar solvents. dcu.ie Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been used effectively, particularly for reactions run at higher temperatures. psu.edu Ethanol (B145695) is another commonly used solvent, proving effective in one-pot, multi-component reactions at room temperature or under reflux. rsc.org The solvent can influence the solubility of the catalyst and reactants, as well as the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Microwave Irradiation : The use of microwave irradiation can dramatically accelerate the reaction rate, often leading to shorter reaction times and improved yields compared to conventional heating. This compound has been used as a catalyst in conjunction with microwave irradiation for the synthesis of 5-arylidene-2,4-thiazolidinediones in DMF, demonstrating a green and efficient approach. ijsrst.com

The following table summarizes the impact of different reaction conditions on Knoevenagel condensations.

Table 2: Effect of Reaction Parameters on this compound-Catalyzed Knoevenagel Condensations

| Parameter | Condition | Substrates | Observation | Reference |

|---|---|---|---|---|

| Temperature | 0 °C | Dodecanaldehyde, Methyl acetoacetate | Optimal yield (70%) compared to -20 °C and 20 °C | rsc.org |

| Temperature | 100 °C | n-Alkanals, Malonic acid | High yield (85-90%) and selectivity | psu.edu |

| Solvent | DMSO / DMF | n-Alkanals, Malonic acid | Effective for high-temperature synthesis | psu.edu |

| Solvent | Ethanol | Aromatic aldehydes, Malononitrile | Good yields in one-pot synthesis | rsc.org |

| Irradiation | Microwave | Aromatic aldehydes, Thiazolidine-2,4-dione | Efficient synthesis in DMF | ijsrst.com |

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net this compound has proven to be a valuable catalyst in this domain, promoting the formation of various heterocyclic structures.

Three-Component Cyclocondensation Reactions

This compound has been successfully employed as a catalyst in several three-component cyclocondensation reactions. A notable example is the synthesis of tetrahydrobenzo[b]pyran derivatives. This reaction involves the condensation of aryl aldehydes, malononitrile, and cyclic 1,3-diketo compounds. researchgate.netasianpubs.org The use of this compound in an aqueous medium at room temperature provides an eco-friendly and efficient route to these compounds. researchgate.netasianpubs.org The reaction proceeds through a series of steps, including a Knoevenagel condensation, which can be catalyzed by this compound. ajrconline.org

Another significant application is in the synthesis of polysubstituted pyrazoles. clockss.org Although various catalysts can be used for this transformation, this compound is cited among the effective options for the reaction between aldehydes, phenylhydrazine, and malononitrile. clockss.org

The synthesis of 2-amino-4H-chromenes is another area where this compound's catalytic activity is beneficial. This involves the one-pot condensation of aldehydes, malononitrile, and a phenol (B47542) derivative.

A summary of representative three-component reactions catalyzed by this compound is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst System | Ref. |

| Aryl aldehydes | Malononitrile | Cyclic 1,3-diketo compounds | Tetrahydrobenzo[b]pyrans | This compound in water | researchgate.netasianpubs.org |

| Aldehydes | Phenylhydrazine | Malononitrile | 5-Aminopyrazole-4-carbonitriles | This compound | clockss.org |

| Aldehydes | Malononitrile | Phenol derivatives | 2-Amino-4H-chromenes | This compound |

Four-Component and Higher-Order MCRs in Heterocyclic Synthesis

The scope of this compound extends to more complex four-component reactions (4CRs) for the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the synthesis of pyridines. One such method involves the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, ammonium (B1175870) acetate, and acetophenone (B1666503) derivatives under microwave irradiation in ethanol. preprints.orgnih.govfrontiersin.org This approach is noted for its good atom economy and the formation of pure products in a short reaction time. preprints.orgnih.govfrontiersin.org

Cascade Reactions Catalyzed by this compound

This compound is also an effective catalyst for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A key example is the synthesis of 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones. sioc-journal.cn This transformation proceeds via a Knoevenagel and O-Michael cascade reaction of o-hydroxyphenyl-β-diketones with various aldehydes. sioc-journal.cn The reaction is characterized by its simplicity, mild conditions, and the use of an inexpensive catalyst. sioc-journal.cn

In another instance, this compound facilitates a one-pot, two-step synthesis of diazepine-fused tricyclic compounds. nih.gov The process involves an initial cyano substitution followed by the addition of a pyrrolyl aldehyde and this compound, leading to a series of transformations including aldol (B89426) condensation and intramolecular amination. nih.gov

Catalytic Roles in Other Condensation and Cyclization Reactions

Beyond multicomponent reactions, this compound demonstrates significant catalytic activity in other important condensation and cyclization processes.

Esterification and Alkylation Processes

In the realm of C-C bond formation, this compound has been found to be an efficient additive in the α-alkylation of ketonitriles with primary alcohols. dicp.ac.cn This process, which can be catalyzed by ruthenium complexes, involves an oxidation/Knoevenagel/reduction sequence where this compound promotes the condensation step. dicp.ac.cn

Furthermore, this compound is a key catalyst in a modified Knoevenagel condensation for the synthesis of (E)-alk-3-enoic acids. psu.edu This reaction, involving the condensation of straight-chain aldehydes with malonic acid in DMSO or DMF, provides high yields and excellent stereoselectivity. psu.edu The presence of this compound is crucial for the dehydration step, leading to the desired β,γ-unsaturated acid. psu.edu

The synthesis of rosiglitazone, a drug containing a thiazolidinedione moiety, involves a Knoevenagel condensation between an aldehyde and thiazolidinedione. beilstein-journals.org this compound is used as a catalyst in this step to reportedly yield the desired Z-isomer exclusively. beilstein-journals.org

Mannich Condensation and Related Aminoalkylation Reactions

The Mannich reaction is a fundamental aminoalkylation reaction that forms a β-aminocarbonyl compound, known as a Mannich base. buchler-gmbh.comddugu.ac.in this compound has been identified as a catalyst in multicomponent Mannich reactions. For instance, it is used in the three-component synthesis of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene and hydroxyl naphthalene-1,4-dione derivatives under solvent-free conditions. researchgate.net

This compound's dual acidic-basic nature makes it well-suited for promoting reactions like the Mannich and vinylogous Mannich reactions, where it can facilitate both enolization and dehydration steps. stackexchange.com It can also be effective in promoting condensations between 1,2-diketones and aromatic aldehydes. oregonstate.edu

Intramolecular Cyclization and Ring-Closing Pathways

This compound serves as an effective catalyst for a variety of intramolecular cyclization and ring-closing reactions, facilitating the synthesis of complex heterocyclic and carbocyclic structures. Its dual nature, possessing both a basic amine and an acidic counter-ion, allows it to promote sequential reactions, often in one-pot procedures, leading to the formation of fused ring systems.

One prominent application is in the synthesis of fused pyridine (B92270) derivatives. The reaction can proceed via a one-pot, four-component reaction involving an aldehyde, malononitrile, a dione, and ammonium acetate, with this compound acting as the catalyst. The mechanism involves an initial Knoevenagel condensation to form an arylidene malononitrile intermediate. This intermediate then undergoes an intramolecular cyclization through a Michael-type addition of a ketone to the electrophilic double bond, yielding the fused pyridine structure in high yields. researchgate.netresearchgate.net

Similarly, this compound catalyzes the formation of tricyclic diazepine-fused compounds. In a one-pot, two-step sequence, the process can involve cyano substitution, aldol condensation, furan (B31954) formation, and a crucial intramolecular amination step to complete the tricyclic framework. nih.gov The synthesis of quinoline (B57606) derivatives has also been achieved using this compound. This pathway involves the reaction of arylmethylidene derivatives of malononitrile dimer with an enamine. The proposed mechanism suggests the formation of a Michael-type adduct, which then undergoes intramolecular cyclization. sciforum.net

In more complex systems, such as the formation of macrocyclic compounds, this compound facilitates key ring-closing steps. For instance, it can catalyze a vinylogous Mannich reaction where the enol of a β-ketoester moiety attacks a vinylogous iminium salt, formed from the reaction of an α,β-unsaturated ketone with the piperidinium catalyst, to form a crucial C-C bond and close a ring. stackexchange.com This demonstrates the catalyst's ability to activate substrates towards cyclization, even in sterically demanding environments. Another strategy involves an intramolecular aldol condensation between an imide carbonyl and a ketone-derived enol moiety to synthesize fused bicyclic amides. acs.org

The table below summarizes selected examples of intramolecular cyclizations catalyzed by this compound.

| Starting Materials | Product Type | Key Reaction Steps | Reference |

| Aromatic aldehyde, malononitrile, thiazolidine-2,4-dione, ammonium acetate | Fused Pyridine Derivatives | Knoevenagel condensation, Intramolecular Michael addition | researchgate.netresearchgate.net |

| Phenacyl bromide, NaCN, pyrrolyl aldehyde | Diazepine-fused Tricyclic Compounds | Cyano substitution, Aldol condensation, Intramolecular amination | nih.gov |

| Arylmethylidene malononitrile dimers, N-(1-cyclohexen-1-yl)morpholine | Tetrahydroquinoline Derivatives | Michael addition, Intramolecular cyclization | sciforum.net |

| Macrocyclic α,β-unsaturated ketone and β-ketoester | Fused Bicyclic System | Vinylogous Mannich reaction, Ring closure | stackexchange.com |

Catalyst Design and Modulations in this compound Systems

The catalytic activity of this compound can be modulated and enhanced through strategic catalyst system design. By integrating the simple organocatalyst into more complex, responsive systems, researchers can achieve greater control over reaction rates and selectivity.

Rational Design of Switchable Catalysts Employing this compound

The development of switchable catalysts that incorporate this compound is a prime example of rational catalyst design. The goal is to create systems where catalytic activity can be turned "on" or "off" in response to an external signal, such as light, pH, or the addition of a chemical trigger. rsc.org This allows for precise spatiotemporal control over chemical reactions. chemrxiv.org

The light-responsive cavitand/piperidinium complex is a successful demonstration of this rational design principle. nih.gov The design leverages fundamental concepts of supramolecular and photochemistry.

Key Design Elements:

The Host (Cavitand): A resorcin nih.govarene-based cavitand was chosen for its rigid, vase-shaped structure, which provides a pre-organized binding pocket for the catalyst. nih.gov

The Switch (Azobenzene Unit): An azobenzene (B91143) group was incorporated into the wall of the cavitand. Azobenzene is a well-known molecular switch that undergoes reversible trans-cis isomerization upon irradiation with different wavelengths of light (trans to cis with ~365 nm light, and cis to trans with ~448 nm light or thermal relaxation). nih.gov

The Catalyst (this compound): this compound is small enough to fit within the cavitand's cavity in its "on" state but is excluded in the "off" state. It acts as the functional component whose catalytic activity is modulated by the host's conformational change. nih.gov

Mechanism of Switching:

"On" State: In the thermally stable trans form, the cavitand's cavity is open, allowing it to bind the piperidinium cation. This encapsulation enhances the catalytic activity, leading to an accelerated Knoevenagel condensation. The trans-cavitand/piperidinium complex accelerates the reaction by a factor of up to 3.5 compared to the catalyst alone. nih.govrsc.org

"Off" State: Upon irradiation with UV light (365 nm), the azobenzene unit isomerizes to the cis form. This causes the cavitand to adopt a "closed," self-folding conformation where the cavity is no longer available to bind the piperidinium guest. Consequently, the catalytic enhancement is lost, and the reaction rate decreases significantly. nih.gov The trans isomer accelerates the reaction about 1.5 times faster than the cis isomer. rsc.org

This system demonstrates a complementary approach to most host-guest catalysis, where the substrate is typically the guest. Here, binding the organocatalyst itself allows for broader substrate scope and provides a clear, rationally designed pathway for photoswitchable catalysis. nih.gov

Piperidinium Acetate in Ionic Liquid Research

Preparation and Characterization of Piperidinium (B107235) Acetate-Based Ionic Liquids (ILs)

Piperidinium acetate (B1210297) belongs to the class of protic ionic liquids and can be synthesized directly or serve as a precursor for other functionalized ionic liquids. These ILs are noted for their potential applications as environmentally friendly solvents and catalysts. lidsen.comrsc.org

Synthesis of Piperidinium Cations for Ionic Liquid Formation

The synthesis of piperidinium-based ionic liquids typically involves a two-step process. The first step is the quaternization of a piperidine (B6355638) derivative to form the desired cation. researchgate.net This is often achieved through an SN2 reaction where a secondary amine, such as 1-methylpiperidine, is reacted with an alkyl halide (e.g., alkyl bromide) in a polar solvent like acetone. researchgate.netpsu.edu The use of a polar solvent facilitates the formation of the polar quaternary ammonium (B1175870) salt product, which can then be crystallized, filtered, and washed. psu.edu

The second stage involves an anion exchange or metathesis reaction to introduce the acetate anion. researchgate.net For instance, the piperidinium halide salt can be reacted with a metal acetate, such as silver acetate or an alkali metal acetate, to yield the piperidinium acetate IL and a metal halide precipitate, which can be removed by filtration. Alternatively, this compound itself can be formed through a straightforward Brønsted acid-base reaction between piperidine and acetic acid. researchgate.net The resulting ILs are then characterized using various spectroscopic methods like NMR and FTIR to confirm their structure. lidsen.commdpi.com

Structural Diversity of Piperidinium-Based ILs and their Acetate Anions

The structural diversity of piperidinium-based ILs is a key feature that allows for the tuning of their physicochemical properties. rsc.org This diversity primarily arises from modifications to the organic cation. researchgate.net The piperidinium cation can be functionalized in various ways, such as by altering the length of the alkyl chains attached to the nitrogen atom (e.g., 1-alkyl-1-methylpiperidinium) or by introducing functional groups like ethers or hydroxyls into these chains. rsc.orgjst.go.jp These modifications influence properties like viscosity, thermal stability, and hydrophobicity. mdpi.com

Table 1: Examples of Piperidinium Cations Used in Ionic Liquid Synthesis

| Cation Name | Abbreviation | Structural Features |

|---|---|---|

| 1-Methyl-1-propylpiperidinium | [MPPip]+ | Asymmetric cation with short alkyl chains (methyl, propyl). |

| 1-Butyl-1-methylpiperidinium | [BMPip]+ or [C4MPip]+ | Asymmetric cation with a butyl group, commonly used in research. mdpi.com |

| 1-Methyl-1-octylpiperidinium | [MOPip]+ | Features a longer alkyl chain (octyl), which typically increases viscosity and hydrophobicity. |

| N-methyl-N-methoxymethyl-piperidinium | - | Contains an ether functional group in the side chain, which can alter solvent properties and coordination. jst.go.jp |

Thermophysical Behavior and Structural Features of this compound Ionic Liquids

The thermophysical properties of ionic liquids, such as density, viscosity, and refractive index, are fundamental to their application in various processes. These properties are directly linked to the structural organization of the ions and the intermolecular forces between them.

Investigation of Viscosity, Density, and Refractive Index

The thermophysical properties of this compound ILs are influenced by factors such as temperature and the specific structure of the cation. Generally, density decreases linearly with increasing temperature. ua.pt The molar volume, conversely, increases with temperature. ua.pt The size of the cation and anion significantly impacts density; for instance, replacing a smaller anion like acetate with a larger one like phenylacetate (B1230308) can lead to higher densities due to more effective molecular packing and stronger intermolecular interactions. ua.pt

Viscosity is a critical parameter, especially for applications involving mass transfer. mdpi.com It is highly dependent on intermolecular forces, such as hydrogen bonding and van der Waals interactions. mdpi.com Increasing the alkyl chain length on the piperidinium cation typically leads to higher viscosity due to stronger van der Waals forces. mdpi.com Conversely, viscosity generally decreases as temperature increases because the enhanced kinetic energy of the ions overcomes the intermolecular attractive forces. rsc.org While specific data for this compound is not extensively detailed in the surveyed literature, the trends observed for other ammonium and piperidinium-based ILs with different anions provide a reliable framework for predicting its behavior. ua.pt

Table 2: Thermophysical Properties of a Representative Ammonium-Based Acetate Ionic Liquid

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Density (ρ) of [N112H][CH3CO2] | 1013.9 kg·m-3 | at 298.15 K | ua.pt |

| Molar Volume (Vm) of [N112H][CH3CO2] | 145.98 cm3·mol-1 | at 298.15 K | ua.pt |

| Thermal Expansion Coefficient (αp) of [N112H][CH3CO2] | 7.7 x 10-4 K-1 | - | ua.pt |

Note: Data is for Dimethylethylammonium Acetate, a structurally related protic ammonium IL, to illustrate typical values.

Analysis of Hydrogen Bonding Networks and Interionic Interactions in ILs

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions involving the aliphatic protons of the piperidinium ring and its alkyl substituents also contribute to the structural network. orientaljphysicalsciences.orgacs.org These interactions, along with Coulombic forces and van der Waals forces, create a heterogeneous, structured liquid environment rather than a random arrangement of ions. researchgate.netresearchgate.net The strength and geometry of these hydrogen bonds can be investigated using spectroscopic techniques like FTIR and NMR, as well as computational methods, and are known to have a significant impact on the IL's viscosity and melting point. researchgate.netresearchgate.net

Catalytic Applications of this compound-Derived Ionic Liquids

This compound and ILs derived from it are recognized for their utility as catalysts in various organic transformations. rsc.org Their ionic, non-volatile nature makes them attractive as recyclable and environmentally benign alternatives to conventional catalysts and solvents. lidsen.comscispace.com

A prominent application of this compound is as a basic catalyst for the Knoevenagel condensation. psu.edursc.org This reaction is a fundamental carbon-carbon bond-forming method used to synthesize substituted alkenes, which are valuable intermediates in fine chemicals and pharmaceuticals. researchgate.net this compound has been shown to be an effective catalyst for the condensation of aldehydes with active methylene (B1212753) compounds like malonic acid or ethyl acetoacetate (B1235776). psu.eduresearchgate.netsci-hub.se The reaction often proceeds under mild, solvent-free conditions or in polar aprotic solvents, offering high yields and stereoselectivity. psu.edursc.org The catalytic activity stems from the basicity of the acetate anion, which facilitates the deprotonation of the active methylene compound, while the piperidinium cation can also play a role in activating the reactants. researchgate.net

Beyond its intrinsic catalytic activity, piperidinium-based ILs serve as media and immobilizing agents for transition-metal catalysts, for example in hydrosilylation reactions. mdpi.com The use of an IL allows for easy separation and recycling of the expensive metal catalyst from the product stream. mdpi.com The specific combination of the piperidinium cation and the anion can influence the stability and activity of the catalytic system. mdpi.com

Table 3: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Example Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Base Catalyst | Aldehydes and Malonic Acid/Esters | High yields (85-90%) and excellent stereoselectivity. Effective under mild or solvent-free conditions. | psu.edursc.org |

| Knoevenagel Condensation | Catalyst | 5-Substituted-2-furaldehydes and Malonic Acid | Afforded good to excellent yields of renewable furan-based acrylic acids. | researchgate.net |

| Cascade Reaction (Knoevenagel/O-Michael) | Catalyst | o-Hydroxyphenyl-β-diketones and Aldehydes | Synthesized chroman-4-ones and benzofuran-3-ones in moderate to good yields under mild conditions. | researchgate.net |

| Total Synthesis of Natural Products | Catalyst for Knoevenagel step | β-keto ester and 3,4-dibromobenzaldehyde (B1583856) | Used in the synthesis of (+)-lithospermic acid. | sci-hub.se |

Compound List

| Compound Name |

|---|

| This compound |

| 1-Methylpiperidine |

| Acetone |

| Silver acetate |

| Piperidine |

| Acetic acid |

| 1-Methyl-1-propylpiperidinium |

| 1-Butyl-1-methylpiperidinium |

| 1-Methyl-1-octylpiperidinium |

| N-methyl-N-methoxymethyl-piperidinium |

| Dimethylethylammonium Acetate |

| Phenylacetate |

| Malonic acid |

| Ethyl acetoacetate |

| 3,4-dibromobenzaldehyde |

| (+)-lithospermic acid |

Advantages in Terms of Catalyst Reusability and Reaction Media Sustainability

This compound, as a protic ionic liquid (PIL), presents significant advantages in the realm of sustainable chemistry, particularly concerning catalyst reusability and the sustainability of reaction media. tcichemicals.comrsc.org Ionic liquids (ILs) are often considered "green" solvents due to their negligible vapor pressure, non-flammability, and high thermal stability, which minimizes air pollution and enhances operational safety compared to volatile organic solvents. tcichemicals.comfrontiersin.orgrsc.org The use of this compound aligns with these principles, offering a reaction environment that can lead to more eco-friendly chemical processes. researchgate.net

The concept of supported ionic liquids (SILs) further enhances the reusability and sustainability profile. By immobilizing the ionic liquid onto a solid support like silica, issues such as catalyst leaching can be prevented, which in turn extends the catalyst's lifespan. dntb.gov.uabenthamscience.com This approach combines the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation). benthamscience.com While specific research on supported this compound is nascent, the broader success of SILs points to a promising avenue for its future application, improving mass transport and reducing the total amount of ionic liquid required in a process. dntb.gov.ua

Specific Organic Synthesis Transformations Mediated by this compound ILs

This compound has proven to be a versatile and effective catalyst in a variety of organic synthesis transformations. Its bifunctional nature, possessing both a basic amine and an acidic component, allows it to facilitate complex reaction sequences. stackexchange.com

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by this compound. mychemblog.com This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. mychemblog.com this compound is often the catalyst of choice, particularly in syntheses where a weak base is required. mychemblog.com

For example, it has been used to catalyze the condensation between 5-substituted-2-furaldehydes and malonic acid, producing 3-(2-furyl)acrylic acid derivatives in good to excellent yields. researchgate.net It is also employed in the synthesis of intermediates for natural products, such as in the reaction of β-keto ester 73 and 3,4-dibromobenzaldehyde (74) to form the alkylidene β-keto ester 75, a key step in the total synthesis of (+)-lithospermic acid. sci-hub.se In another instance, the reaction between an aldehyde and cyclohexane-1,3-dione catalyzed by this compound yielded a tetracyclic compound in 71% yield. sci-hub.se

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| 5-substituted-2-furaldehydes | Malonic acid | 3-(2-furyl)acrylic acid derivatives | Good to Excellent | researchgate.net |

| Aldehyde 34 | Cyclohexane-1,3-dione | Tetracyclic compound 36 | 71% | sci-hub.se |

| β-keto ester 73 | 3,4-dibromobenzaldehyde | Alkylidene β-keto ester 75 | Not specified | sci-hub.se |

| Aromatic aldehydes | Malononitrile (B47326) | Not specified | Not specified | rsc.org |

Cascade and Multicomponent Reactions

This compound is particularly adept at mediating cascade reactions, where multiple bond-forming events occur in a single pot. A notable example is the synthesis of 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones from o-hydroxyphenyl-β-diketones and various aldehydes. sioc-journal.cn This method is valued for its simple and convenient pathway, mild reaction conditions, and the use of an inexpensive catalyst, affording products in moderate to good yields. sioc-journal.cn

It also catalyzes one-pot multicomponent reactions, which are highly atom-economical. An efficient synthesis of fused pyridine (B92270) derivatives involves a four-component reaction of substituted aldehydes, malononitrile, thiazolidine-2,4-dione, and ammonium acetate, with this compound as a recyclable catalyst. researchgate.netresearchgate.net This process combines a Knoevenagel condensation with an intramolecular tandem Michael addition and subsequent cyclization, achieving high yields (up to 94%) in a short time frame. researchgate.netresearchgate.net

| Reaction Type | Reactants | Product | Yield | Reference |

| Knoevenagel/O-Michael Cascade | o-hydroxyphenyl-β-diketones, Aldehydes | 2,3-disubstituted chroman-4-ones, 2,2-disubstituted benzofuran-3-ones | Moderate to Good | sioc-journal.cn |

| Four-component Knoevenagel/Michael Addition/Cyclization | Aldehydes, Malononitrile, Thiazolidine-2,4-dione, Ammonium acetate | Fused pyridine derivatives | up to 94% | researchgate.netresearchgate.net |

Other Transformations

This compound's utility extends to other significant organic reactions. It facilitates the Michael addition , a key reaction for forming C-C bonds, by acting as a base to generate the nucleophilic Michael donor. researchgate.netntu.edu.sg The catalyst's role in the tandem Knoevenagel-Michael reaction highlights its effectiveness in this capacity. researchgate.net

The Henry Reaction (or nitroaldol reaction), which combines a nitroalkane with a carbonyl compound, is another area where piperidinium-based catalysts can be applied. wikipedia.orgorganic-chemistry.org While specific data for this compound is less common in readily available literature, the general mechanism involves a base to deprotonate the nitroalkane, a role that this compound can fulfill. wikipedia.org Its bifunctional nature could potentially assist in both the initial addition and subsequent dehydration steps. stackexchange.com

Additionally, this compound has been investigated in ring-forming reactions, such as those involving intramolecular Mannich and vinylogous Mannich reactions, showcasing its ability to catalyze complex cyclizations. stackexchange.com

Mechanistic and Kinetic Investigations of Piperidinium Acetate Mediated Transformations

Elucidation of Reaction Intermediates via Trapping and Characterization Studies

Understanding the mechanism of a chemical reaction hinges on identifying the transient species that form along the reaction pathway. In piperidinium (B107235) acetate-catalyzed reactions, the primary intermediates are iminium ions and the corresponding enolates or carbanions derived from the active methylene (B1212753) compound.

The generally accepted mechanism for reactions like the Knoevenagel condensation involves the initial reaction of the aldehyde with piperidine (B6355638) to form a highly electrophilic iminium ion. acs.orgstackexchange.com Crowell and Peck provided early kinetic evidence supporting the involvement of imine/iminium intermediates in Knoevenagel-type condensations. acs.org The formation of this iminium ion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Simultaneously, the acetate (B1210297) ion acts as a base, deprotonating the active methylene compound (e.g., malononitrile (B47326) or a β-ketoester) to generate a nucleophilic carbanion or enolate. chemsociety.org.ng This nucleophile then attacks the iminium ion.

Direct evidence for these intermediates comes from trapping and isolation studies. In a three-component cyclocondensation to form tetrahydrobenzo[b]pyrans catalyzed by piperidinium acetate, the proposed intermediates, benzylidene malononitrile and benzylidene cyclohexane-1,3-dione, were independently synthesized and characterized. asianpubs.org When these isolated intermediates were subjected to the reaction conditions with the third component, they successfully yielded the final product, confirming their role in the reaction sequence. asianpubs.org

In other systems, zwitterionic intermediates have been proposed. For instance, in the piperidinolysis of certain aromatic ethers, the mechanism is suggested to proceed through a zwitterionic intermediate formed by the nucleophilic attack of piperidine, which is then deprotonated in a rate-limiting step. researchgate.netpsu.edu While direct spectroscopic observation of these highly transient species is challenging, their existence is inferred from kinetic data and computational modeling. researchgate.netpsu.edu In some cases, such as the reaction between piperidine and propargylic bromide, the intermediate tertiary amine was observed and monitored by in-situ NMR spectroscopy before its subsequent quaternization. nih.gov

Stereochemical Control and Diastereoselectivity in Catalytic Processes

This compound catalysis can exert significant control over the stereochemical outcome of a reaction, leading to high diastereoselectivity. This is particularly evident in Knoevenagel-type condensations where the geometry of the newly formed double bond is critical.

A notable example is in the synthesis of the antidiabetic drug Rosiglitazone. The key step involves a Knoevenagel condensation between an aldehyde and thiazolidinedione, catalyzed by this compound. This reaction reportedly proceeds with exclusive formation of the desired Z-isomer, which is crucial for the drug's biological activity. beilstein-journals.org

High stereoselectivity has also been achieved in the synthesis of (E)-alk-3-enoic acids via a modified Knoevenagel condensation. The reaction of various straight-chain aldehydes with malonic acid in DMSO or DMF with this compound as the catalyst yielded the products with excellent (98–99%) stereoselectivity for the E-isomer. psu.edu When a monoester of malonic acid was used, the corresponding (E)-alk-3-enoic acid ester was formed with good stereoselectivity (90–92%). psu.eduresearchgate.net This control is attributed to the specific transition state geometry favored by the catalyst and solvent system.

The table below summarizes research findings on the stereoselectivity of reactions catalyzed by this compound.

| Reactants | Product Type | Stereochemical Outcome | Reported Selectivity | Reference |

|---|---|---|---|---|

| Aldehyde + Thiazolidinedione | Alkene (for Rosiglitazone synthesis) | Z-isomer | Exclusive formation | beilstein-journals.org |

| n-Octanal + Malonic Acid | (E)-Dec-3-enoic acid | E-isomer | 98-99% | psu.edu |

| n-Octanal + Monoethyl malonate | Ethyl (E)-dec-3-enoate | E-isomer | 90-92% | psu.eduresearchgate.net |

| Aldehyde + Cyanoacetic acid | β,γ-unsaturated nitrile | No stereoselectivity | N/A | psu.eduresearchgate.net |

Quantitative Kinetic Studies: Reaction Order and Rate Constant Determination

Kinetic studies are essential for understanding reaction mechanisms, and they provide quantitative data on how reaction rates depend on reactant concentrations. The rate of a reaction is described by a rate law, which includes the rate constant (k) and the reaction order with respect to each reactant. khanacademy.orgphotophysics.comlibretexts.org

Kinetic investigations into the substitution reactions of phenyl aryl sulfides with piperidine in DMSO also reveal mechanistic details. Depending on the substrate, the rate-determining step can either be the initial nucleophilic attack or the subsequent proton transfer from the zwitterionic intermediate, leading to different rate laws. psu.edu For example, substitution by n-butylamine showed a first-order dependence on the amine, indicating that nucleophilic attack is rate-limiting. In contrast, reactions with pyrrolidine (B122466) and piperidine were base-catalyzed, suggesting a rate-limiting proton transfer. psu.edu

The table below presents a summary of findings from kinetic studies on reactions involving this compound or piperidine.

| Reaction Type | Catalyst/Reagent | Key Finding | Determined Reaction Order | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | This compound / Cavitand complex | Reaction is second order for most aldehyde substrates. | Second Order | nih.gov |

| Polymerization | This compound | Polymerization kinetics show a second-order rate law. | Second Order (first order in both monomer and initiator) | imperial.ac.uk |

| Nucleophilic Aromatic Substitution | Piperidine | Rate-limiting step is proton transfer from the zwitterionic intermediate. | Third Order Overall | researchgate.net |

| Nucleophilic Aromatic Substitution | n-Butylamine | Rate-limiting step is nucleophilic attack. | First Order (in amine) | psu.edu |

Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation

Modern mechanistic studies frequently combine experimental work with computational and advanced spectroscopic techniques to gain a comprehensive understanding of reaction pathways.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. sumitomo-chem.co.jp It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpnih.gov By mapping the energy profile of a reaction, researchers can identify the rate-determining step and understand the factors that control reactivity and selectivity.

In the context of piperidine-mediated reactions, DFT calculations have been used to investigate the mechanism of piperidinolysis of aryl ethers in DMSO. researchgate.net These studies helped to confirm a two-step mechanism where the proton transfer process is the rate-determining step by calculating the activation energies for the proposed pathways. researchgate.net DFT has also been employed to study the degradation mechanisms of piperidinium cations in alkaline media, revealing that elimination reactions have the lowest free energies among possible degradation pathways. rsc.org

Furthermore, DFT calculations can provide qualitative tools to predict reactivity. For example, in the copper-catalyzed oxidation of certain substrates, DFT was used to calculate the equilibrium constants for imine-enamine tautomerization. uantwerpen.be This provided insight into which substrates would be viable for oxidation, suggesting the reaction proceeds through the enamine tautomer. uantwerpen.be Similarly, DFT combined with experimental data has been used to determine the precise three-dimensional structure of organometallic catalysts on support surfaces. iastate.eduosti.gov

Spectroscopic techniques that allow for real-time monitoring of a reaction mixture (in-situ methods) are invaluable for detecting transient intermediates and gathering kinetic data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose. researchgate.net

In-situ ¹H NMR spectroscopy has been effectively used to monitor the progress of reactions involving piperidinium species. For example, in the study of HDDA (hydro-dehydro-Diels-Alder) reactions, ¹H NMR was used to track the formation and consumption of a tertiary amine intermediate and its subsequent quaternization over time. nih.gov The progress of the reaction could be followed by observing the acetate methyl group resonances, allowing for the determination of the reaction half-life. nih.gov In studies of the alkaline stability of piperidinium-based polymers, ¹H NMR was used to probe the degradation mechanisms by analyzing the structures of the polymers after prolonged exposure to harsh conditions. rsc.org

In-situ IR spectroscopy is another powerful technique for kinetic analysis. In a mechanistic study of a copper-catalyzed oxidation, initial reaction rates were measured using in-situ IR monitoring. uantwerpen.be This allowed for a detailed kinetic analysis, revealing the reaction order with respect to oxygen, substrate, and catalyst, and identifying mass transfer limitations. uantwerpen.be The ability to continuously monitor the concentration of reactants and products provides a wealth of data that is often inaccessible through traditional offline analysis.

Synthesis of Diverse Piperidinium Containing Heterocyclic Compounds

Construction of Substituted Piperidine (B6355638) Ring Systems

The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents. nih.gov Piperidinium (B107235) acetate (B1210297) serves as a key catalyst in methods developed for the efficient construction of highly substituted piperidine systems.

Direct Synthesis of Piperidine Cores

While piperidinium acetate is instrumental in complex multi-component reactions to form substituted piperidines, its direct application for the synthesis of the simple, unsubstituted piperidine core is less emphasized in contemporary research, which often focuses on building more intricate molecular architectures. Its primary role is facilitating the condensation and cyclization reactions that introduce substituents and functionality to the piperidine ring in a controlled manner. It acts as a bifunctional catalyst, possessing both acidic (piperidinium ion) and basic (acetate ion) properties, which can facilitate key steps like enolization and dehydration in cyclization reactions. stackexchange.com

Preparation of Piperidin-4-one Derivatives

Piperidin-4-ones are highly versatile synthetic intermediates, as the carbonyl group allows for extensive further functionalization to create a variety of derivatives. nih.gov An efficient synthesis of 1-benzyl-2,6-diarylpiperidin-4-one derivatives has been reported utilizing this compound as an ionic liquid catalyst. nih.govresearchgate.net This one-pot reaction involves the condensation of an aromatic aldehyde, acetone, and benzylamine. nih.govresearchgate.net The use of this compound in this context highlights its role as an eco-friendly and effective medium for facilitating these multi-component reactions. researchgate.net

The reaction yields various substituted piperidin-4-ones, which serve as crucial building blocks for more complex heterocyclic structures. nih.govresearchgate.net

| Aromatic Aldehyde | Product Name | Yield (%) |

|---|---|---|

| Benzaldehyde | 1-Benzyl-2,6-diphenylpiperidin-4-one | 90 |

| 4-Chlorobenzaldehyde | 1-Benzyl-2,6-bis(4-chlorophenyl)piperidin-4-one | 89 |

| 4-Methoxybenzaldehyde | 1-Benzyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 92 |

Formation of Fused and Spiro Heterocycles Bearing Piperidine Moieties

Building upon the synthesis of piperidin-4-ones, this compound is further employed to construct more elaborate fused and spirocyclic systems containing the piperidine moiety.

Synthesis of Spiro-Piperidine Derivatives

Spiro-piperidines are a class of compounds with significant therapeutic potential. bepls.com Research has demonstrated the use of piperidin-4-one derivatives as precursors for a variety of spiro heterocycles, with this compound again acting as a catalyst. nih.gov For instance, the reaction of 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile with ethyl chloroformate or ethyl chloroacetate (B1199739) in the presence of this compound yields five- and six-membered ring spiro-compounds, respectively. nih.gov

Furthermore, direct reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with bifunctional reagents like thiosemicarbazide (B42300) or ethylenediamine (B42938), catalyzed by this compound, provides access to corresponding spiro heterocycles. nih.gov

| Piperidin-4-one Derivative | Reagent | Resulting Spiro Heterocycle Core |

|---|---|---|

| 1-Benzyl-2,6-diphenylpiperidin-4-one | Thiosemicarbazide | 4-Thia-1,2,8-triazaspiro[4.5]decane |

| 1-Benzyl-2,6-diphenylpiperidin-4-one | Ethylenediamine | 1,4,8-Triazaspiro[4.5]decane |

| 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | Ethyl Chloroformate | 1,3,8-Triazaspiro[4.5]decane |

| 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | Ethyl Chloroacetate | 1,4,9-Triazaspiro[5.5]undecane |

Access to Pyridine (B92270) and Other Nitrogen-Containing Fused Heterocycles

This compound is an effective catalyst for the synthesis of pyridine derivatives and other fused nitrogen heterocycles through condensation reactions. A notable example is the Knoevenagel reaction of 3-formylchromones with acetoacetamide (B46550) in boiling toluene (B28343), which, when catalyzed by this compound, yields pyridine derivatives. tandfonline.com This transformation involves an initial condensation followed by a nucleophilic attack and ring-opening of the pyrone system. tandfonline.com

In another application, this compound in boiling ethanol (B145695) facilitates the reaction of an α,β-unsaturated carbonyl compound with reagents such as thiourea (B124793) and cyanothioacetamide to produce pyrimidinethione and thioxopyridinecarbonitrile derivatives, respectively. purkh.com It has also been reported as a green organocatalyst for the synthesis of pyridine-based dihydrothiazolo[4,5-b]pyridine-6-carbonitriles from substituted aldehydes, malononitrile (B47326), thiazolidine-2,4-dione, and ammonium (B1175870) acetate. researchgate.net

Synthesis of Oxygen-Containing Heterocyclic Scaffolds

The catalytic activity of this compound extends to the formation of oxygen-containing heterocycles. A method has been developed for a cascade Knoevenagel and O-Michael reaction of o-hydroxyphenyl-β-diketones with a range of aldehydes, catalyzed by this compound. sioc-journal.cnresearchgate.net This process efficiently yields 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones in moderate to good yields under mild conditions. sioc-journal.cnresearchgate.net The reaction demonstrates good substrate adaptability and represents a simple and convenient pathway to these important oxygen-containing scaffolds. sioc-journal.cn

Additionally, this compound is used as a catalyst in the Knoevenagel condensation step for the synthesis of Rosiglitazone, a drug containing a thiazolidinedione ring. beilstein-journals.org The condensation between the aldehyde functionality of an intermediate and thiazolidinedione in the presence of catalytic this compound leads exclusively to the desired Z-isomer product. beilstein-journals.org

| Starting Material | Aldehyde | Product Type | Yield Range |

|---|---|---|---|

| o-Hydroxyphenyl-β-diketone | Various Aromatic/Aliphatic Aldehydes | 2,3-Disubstituted Chroman-4-one | Moderate to Good |

| o-Hydroxyphenyl-β-diketone | Various Aromatic/Aliphatic Aldehydes | 2,2-Disubstituted Benzofuran-3-one | Moderate to Good |

Chroman-4-one and Benzofuran-3-one Derivatives

A method catalyzed by this compound has been developed for the Knoevenagel and O-Michael cascade reaction between o-hydroxyphenyl-β-diketones and a variety of aldehydes. researchgate.netsioc-journal.cn This process yields 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones in moderate to good yields. researchgate.netsioc-journal.cn The reaction demonstrates significant substrate adaptability and proceeds via a convenient and simple pathway under mild conditions with an inexpensive catalyst. researchgate.netsioc-journal.cn In this cascade reaction, sixteen different 2,3-disubstituted chroman-4-ones and nine 2,2-disubstituted benzofuran-3-ones were successfully synthesized. researchgate.netsioc-journal.cn

The synthesis of 3-benzoyl-flavanone derivatives, a type of chroman-4-one, has also been reported, confirming the formation of the trans configuration based on NMR spectral data. nih.gov

Synthesis of Chroman-4-one & Benzofuran-3-one Derivatives

| Reactant 1 | Reactant 2 (Aldehyde) | Product Type | Yield |

|---|---|---|---|

| o-hydroxyphenyl-β-diketone | Various aldehydes | 2,3-disubstituted chroman-4-one | Moderate to Good researchgate.netsioc-journal.cn |

| o-hydroxyphenyl-β-diketone | Various aldehydes | 2,2-disubstituted benzofuran-3-one | Moderate to Good researchgate.netsioc-journal.cn |

| 1,3-Diketone (from Baker–Venkataraman rearrangement) | Substituted Benzaldehydes | trans-3-benzoyl-flavanone | 42% for 4-fluorophenyl derivative nih.gov |

Tetrahydrobenzo[b]pyran Derivatives

This compound is an efficient proton donor-acceptor catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives. This cyclocondensation reaction involves aryl aldehydes, malononitrile, and cyclic-1,3-diketo compounds. A key advantage of this method is the use of water as an eco-friendly solvent, with the reaction proceeding at room temperature. nih.gov The protocol is noted for its high yields, reduced reaction times, high atom economy, and operational simplicity. nih.gov

This compound Catalyzed Synthesis of Tetrahydrobenzo[b]pyran Derivatives

| Aldehyde | Active Methylene (B1212753) Compound | Cyclic 1,3-Diketone | Solvent | Yield |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Dimedone | Water | 92% nih.gov |

| 4-Nitrobenzaldehyde | Malanonitrile | Dimedone | Water | Not specified, but generally high nih.govbhu.ac.in |

| Various aryl aldehydes | Malononitrile | Cyclohexane-1,3-dione | Water | High nih.gov |

Synthesis of Sulfur-Containing Heterocyclic Compounds

This compound is also utilized in the synthesis of various sulfur-containing heterocycles. For instance, it facilitates the reaction of α,β-unsaturated carbonyl compounds with reagents like thiourea and cyanothioacetamide in boiling ethanol. purkh.com This leads to the formation of pyrimidinethione and thioxopyridinecarbonitrile derivatives, respectively. purkh.com

Furthermore, this compound is a known catalyst for the Knoevenagel condensation between aromatic aldehydes and 2,4-thiazolidinedione (B21345), producing 5-arylidene-2,4-thiazolidinediones. tandfonline.comijsrst.compharmacyjournal.inforesearchgate.net This reaction is a key step in the synthesis of compounds with a range of pharmacological activities. tandfonline.com While various catalysts can be used for this transformation, this compound has been employed in solvents like toluene or under microwave irradiation in DMF. ijsrst.comasianpubs.org

Synthesis of Sulfur-Containing Heterocycles Using this compound

| Starting Materials | Product Type | Conditions |

|---|---|---|

| α,β-Unsaturated carbonyl, Thiourea | Pyrimidinethione | Boiling ethanol purkh.com |

| α,β-Unsaturated carbonyl, Cyanothioacetamide | Thioxopyridinecarbonitrile | Boiling ethanol purkh.com |

| α,β-Unsaturated carbonyl, 2-Thiobarbituric acid | Pyranopyrimidinethione | Boiling ethanol purkh.com |

| Aromatic aldehydes, 2,4-Thiazolidinedione | 5-Arylidene-2,4-thiazolidinedione | Toluene (reflux) or DMF (microwave) ijsrst.comasianpubs.org |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely employed for calculating a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic transitions, offering a good balance between computational cost and accuracy. nih.gov

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For piperidinium (B107235) acetate (B1210297), this involves identifying the most stable arrangement of the piperidinium cation and the acetate anion. DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to perform these optimizations. nih.gov The inclusion of dispersion corrections (e.g., B3LYP-D3) is often crucial for accurately modeling the non-covalent interactions inherent in ionic pairs. monash.edunih.gov

The piperidinium cation is expected to adopt a stable chair conformation, similar to cyclohexane. Conformational analysis of the ion pair focuses on the relative orientation of the acetate anion with respect to the piperidinium ring. The primary interaction stabilizing the ion pair is the hydrogen bond between the acidic proton on the piperidinium nitrogen (N-H) and the oxygen atoms of the acetate anion (C=O or C-O). researchgate.net Theoretical calculations can determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer. nih.gov For instance, studies on 4-substituted piperidinium salts have shown that electrostatic interactions between substituents and the protonated nitrogen are key determinants of conformational preferences. nih.gov

Table 1: Representative Optimized Geometric Parameters for Piperidinium Acetate (Hypothetical DFT Data)

| Parameter | Description | Typical Calculated Value |

| r(N-H···O) | Hydrogen bond length | 1.70 - 1.90 Å |

| ∠(N-H-O) | Hydrogen bond angle | 165° - 175° |

| r(N-H) | Piperidinium N-H bond length | ~1.03 Å |

| r(C=O) | Acetate carbonyl bond length | ~1.25 Å |

Note: These values are illustrative and based on typical DFT calculations for hydrogen-bonded ionic liquids.

DFT calculations are highly effective in predicting spectroscopic data that can be correlated with experimental measurements to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, key vibrational modes of interest include the N-H stretching frequency, which is red-shifted due to hydrogen bonding, and the symmetric and asymmetric stretches of the acetate carboxylate group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for calculating NMR chemical shifts (δ) and shielding tensors. nih.govmdpi.com Theoretical ¹H and ¹³C NMR shifts for this compound can be predicted and compared to experimental spectra to aid in peak assignment. The chemical shift of the N-H proton is particularly sensitive to the hydrogen-bonding environment. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netresearchgate.net For simple saturated systems like this compound, significant absorptions are typically expected only in the far-UV region.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value (DFT) | Experimental Value |

| IR | ν(N-H) stretch | ~3150 cm⁻¹ | ~3145 cm⁻¹ |

| ν(C=O) stretch | ~1650 cm⁻¹ | ~1645 cm⁻¹ | |

| ¹H NMR | δ(N-H₂) | 8.0 ppm | 7.9 ppm |

| ¹³C NMR | δ(Cα to N) | 45.5 ppm | 45.2 ppm |

| UV-Vis | λ_max | < 200 nm | < 200 nm |

Note: This table is illustrative. Predicted values are based on methodologies described in the literature for similar compounds. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Piperidinium Systems

While quantum chemical calculations are ideal for studying static properties of single ions or small clusters, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior and bulk properties of condensed-phase systems. youtube.com MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com

For piperidinium-based ionic liquids, classical MD simulations typically employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) to define the potential energy of the system. nih.gov These simulations can provide detailed information on:

Liquid Structure: Radial distribution functions (RDFs) can be calculated to understand the average distances and coordination numbers between different ion pairs (e.g., piperidinium-acetate, piperidinium-piperidinium). nih.gov

Dynamic Properties: Time correlation functions are used to analyze dynamic phenomena such as the lifetime of hydrogen bonds and ion pairs. nih.gov

Transport Properties: MD simulations can predict macroscopic properties like diffusion coefficients, viscosity, and ionic conductivity, which are crucial for understanding the behavior of ionic liquids.